molecular formula C7H18NO2Si B14635868 3-Aminopropyldiethoxysilane

3-Aminopropyldiethoxysilane

Cat. No.: B14635868
M. Wt: 176.31 g/mol
InChI Key: SVWJQYPRDKCZMA-UHFFFAOYSA-N
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Description

3-Aminopropyldiethoxysilane is an organosilane coupling agent valued in research for its role in surface functionalization. Its bifunctional nature features hydrolyzable ethoxy groups that can condense with hydroxylated surfaces (e.g., silicon, metal oxides) and an terminal amine organofunctional group that serves as a reactive site for further chemical modification . A key research application of this compound is in the creation of highly efficient enzymatic microreactors. It has been successfully used to functionalize porous silicon (PS) supports for the covalent immobilization of peroxidase enzymes . In this process, the silane forms a stable link between the support and the enzyme, often using a glutaraldehyde cross-linker. This immobilization significantly enhances the enzyme's operational stability, with studies showing the microreactor retains 80% of its initial activity after 2 hours in an organic solvent, a condition under which the free soluble enzyme loses nearly all activity . This makes this compound-functionalized systems promising for applications in environmental remediation, such as treating industrial effluents and dye removal, as well as in the field of biomedicine . The compound's mechanism is consistent with general aminosilane behavior, where it acts as a molecular bridge, improving adhesion between organic (biomolecules) and inorganic (supports) phases. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H18NO2Si

Molecular Weight

176.31 g/mol

InChI

InChI=1S/C7H18NO2Si/c1-3-9-11(10-4-2)7-5-6-8/h3-8H2,1-2H3

InChI Key

SVWJQYPRDKCZMA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN)OCC

Origin of Product

United States

Preparation Methods

Hydrolysis and Stabilization Methods

Controlled Hydrolysis of APDES Precursors

The preparation of APDES hydrolysate involves a two-step process: (1) partial hydrolysis of ethoxy groups to silanols ($$-\text{SiOH}$$) and (2) stabilization to prevent premature polycondensation. A patented method optimizes this process through prehydrolysis under controlled conditions:

Step 1: Prehydrolysis

  • Reactants : APDES (purity >98%), distilled water.
  • Conditions : Temperature = 20–60°C; stirring rate = 80–300 rpm; reaction time = 2–6 hours.
  • Mechanism : Water initiates hydrolysis of ethoxy groups, forming silanols. The amino group ($$-\text{NH}2$$) acts as an autocatalyst, accelerating the reaction:
    $$
    \text{Si-OCH}
    2\text{CH}3 + \text{H}2\text{O} \rightarrow \text{Si-OH} + \text{CH}3\text{CH}2\text{OH} \quad
    $$

Step 2: Ethanol Removal

  • Distillation : Post-hydrolysis, the mixture is heated to 60–80°C under normal pressure (101.3 kPa) to fractionate ethanol-water azeotrope. Distillation ceases when the vapor temperature reaches 100°C, ensuring complete ethanol removal.

Step 3: Stabilization

  • Filtration : Diatomite (0.5–1% by mass) is added to adsorb residual catalysts and byproducts. Stirring at 10–30°C for 1 hour followed by filtration yields a stable, colorless hydrolysate.
Table 1: Hydrolysis Conditions and Product Stability
Parameter Embodiment 1 Embodiment 2 Embodiment 3
APDES (g) 400 500 600
Water (g) 1000 1000 1000
Temperature (°C) 20 60 50
Stirring Rate (rpm) 80 300 200
Final Silanol (%) 4.1 → 3.9* 4.3 → 4.1* 4.5 → 4.3*

*Silanol content after 720-hour storage.

Polymerization Applications

Ring-Opening Polymerization of Cyclotrisiloxanes

APDES serves as a chain-terminating agent in the synthesis of α,ω-bis(aminopropyl)polysiloxanes. A study demonstrated its efficacy in polymerizing 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane (F3):

Reaction Setup

  • Catalysts : APDES and water.
  • Mechanism : APDES’s amino group generates hydroxyl ions ($$-\text{OH}^-$$), initiating F3 ring-opening. The silicon-ethoxy groups terminate growing chains, forming telechelic polymers:
    $$
    n \, \text{F3} + \text{APDES} \rightarrow \text{HO}[\text{Si(CH}3\text{)(C}3\text{F}7\text{)O}]n\text{Si(CH}2\text{CH}2\text{CH}2\text{NH}2\text{)(OCH}2\text{CH}3\text{)}_2 \quad
    $$

Key Findings

  • Molecular Weight Control : Increasing APDES concentration reduces polymer molecular weight (2,000–25,000 g/mol) by promoting chain termination.
  • Reaction Rate : Higher water content accelerates polymerization but risks premature gelation.

Comparative Analysis of Preparation Techniques

One-Step vs. Two-Step Synthesis

  • One-Step Process : Combines hydrolysis and chain termination in a single reactor. Yields lower molecular weights (2,000–10,000 g/mol) due to competing hydrolysis and condensation.
  • Two-Step Process : Separates hydrolysis (to form α,ω-dihydroxylated polysiloxanes) and APDES termination. Enables higher molecular weights (up to 25,000 g/mol) and narrower polydispersity.
Table 2: Synthesis Route Comparison
Parameter One-Step Process Two-Step Process
Molecular Weight 2,000–10,000 10,000–25,000
Reaction Time 18–24 hours 24–48 hours
Gelation Risk Moderate Low

Chemical Reactions Analysis

Types of Reactions

3-Aminopropyldiethoxysilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include various amine derivatives, siloxanes, and other organosilicon compounds. These products have diverse applications in different fields, making this compound a valuable starting material for many chemical processes .

Mechanism of Action

The mechanism by which 3-Aminopropyldiethoxysilane exerts its effects involves the introduction of amino groups onto surfaces, which can then participate in further chemical reactions. These amino groups can form covalent bonds with various organic and inorganic molecules, allowing for the creation of complex structures and materials. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the molecules being attached .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Alkoxy Substituents Amino Group Structure Molecular Weight CAS Number
3-Aminopropyldiethoxysilane (APDES) 2 ethoxy (-OCH₂CH₃) Primary (-NH₂) 191.34 g/mol 3179-76-8
3-Aminopropyltriethoxysilane (APTES) 3 ethoxy (-OCH₂CH₃) Primary (-NH₂) 221.37 g/mol 919-30-2
3-Aminopropyltrimethoxysilane (APTS) 3 methoxy (-OCH₃) Primary (-NH₂) 179.29 g/mol 13822-56-5
N-Methyl-3-aminopropyltrimethoxysilane (MAPTS) 3 methoxy (-OCH₃) Secondary (-NHCH₃) 193.31 g/mol 3069-25-8
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane 3 methoxy (-OCH₃) Diamine (-NHCH₂CH₂NH₂) 222.37 g/mol

Functional Implications :

  • Alkoxy Groups : APDES’s two ethoxy groups confer slower hydrolysis compared to trimethoxy analogs (e.g., APTS), allowing better control in surface modification . APTES, with three ethoxy groups, exhibits intermediate reactivity between APDES and methoxy-based silanes .
  • Amino Groups: Secondary amines (e.g., MAPTS) reduce hydrogen-bonding capacity but enhance thermal stability . Diamine variants (e.g., N-(2-aminoethyl)-3-aminopropyltrimethoxysilane) improve crosslinking density in epoxy composites .

Table 2: Application-Specific Performance

Compound Adhesion Strength Hydrolysis Rate Thermal Stability Toxicity (EC₅₀ for Algae)
APDES Moderate Moderate Up to 110°C Not reported
APTES High Fast Up to 150°C 670.3 mg/L
APTS High Very fast Up to 120°C Not reported
MAPTS Low Slow Up to 200°C Not reported

Key Findings :

  • Adhesion: APTES and APTS outperform APDES in polymer-glass composites due to higher silanol density post-hydrolysis .
  • Thermal Stability : MAPTS’s methylated amine resists degradation at high temperatures, making it suitable for coatings in automotive applications .
  • Toxicity : APTES shows moderate aquatic toxicity (EC₅₀ = 670.3 mg/L for algae), necessitating careful handling .

Research Insights from Computational Studies

  • Hydrogen Bonding: APDES forms weaker intermolecular hydrogen bonds compared to APTES and APTS due to fewer silanol groups, as revealed by DFT calculations .
  • Cluster Stability : APTES aggregates into more stable clusters in solution, enhancing its efficacy in surface functionalization .

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